molecular formula C22H19Cl3N6O2 B3035763 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one CAS No. 338413-92-6

8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one

Cat. No.: B3035763
CAS No.: 338413-92-6
M. Wt: 505.8 g/mol
InChI Key: ZYAARXASMBTIGH-UHFFFAOYSA-N
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Description

8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one is a useful research compound. Its molecular formula is C22H19Cl3N6O2 and its molecular weight is 505.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one , with a molecular formula of C22H19Cl3N6O2C_{22}H_{19}Cl_{3}N_{6}O_{2} and a molecular weight of approximately 505.78 g/mol, exhibits significant biological activities that warrant detailed examination. This article focuses on its biological activity, particularly in terms of anti-cancer properties and potential mechanisms of action.

PropertyValue
Molecular Formula C22H19Cl3N6O2
Molecular Weight 505.78 g/mol
CAS Number Not specified in sources

The compound has been studied for its ability to inhibit various biological pathways associated with cancer progression. Notably, it has shown significant inhibitory effects on the VEGF receptor 2 (VEGFR-2) , which is crucial in angiogenesis—the formation of new blood vessels from pre-existing ones—often exploited by tumors to sustain their growth.

In vitro Studies

Research indicates that derivatives similar to the compound exhibit potent anti-cancer activity:

  • Compounds with structural similarities demonstrated VEGFR-2 inhibition with IC50 values ranging from low micromolar to nanomolar concentrations (e.g., 1.3 µM for one derivative) .
  • In cellular assays, these compounds effectively inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations as low as 10 µM .

Case Studies and Research Findings

A study highlighted the anti-proliferative effects of pyridazine derivatives, including the compound . The following observations were made:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including HL-60 (leukemia), A549 (lung cancer), and OVCAR-3 (ovarian cancer).
Cell Line% Growth Inhibition
HL-6081.7%
A54958.4%
OVCAR-367%

These results indicate a broad spectrum of activity against different types of cancer cells .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Variations in substituents on the pyridazine ring and the phenyl groups have been correlated with changes in potency against VEGFR-2:

  • Compounds with di-chloro substitutions on the phenyl ring exhibited enhanced activity compared to mono-substituted analogs .

Properties

IUPAC Name

8-[5-chloro-1-(2,4-dichlorophenyl)-6-oxopyridazin-4-yl]-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N6O2/c23-14-6-7-17(16(24)12-14)31-20(32)19(25)18(13-26-31)29-10-8-22(9-11-29)27-21(33)30(28-22)15-4-2-1-3-5-15/h1-7,12-13,28H,8-11H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAARXASMBTIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)N(N2)C3=CC=CC=C3)C4=C(C(=O)N(N=C4)C5=C(C=C(C=C5)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106997
Record name 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338413-92-6
Record name 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338413-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one
Reactant of Route 2
Reactant of Route 2
8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one
Reactant of Route 3
Reactant of Route 3
8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one
Reactant of Route 4
Reactant of Route 4
8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one
Reactant of Route 5
Reactant of Route 5
8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one
Reactant of Route 6
Reactant of Route 6
8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one

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